

# Comparative Pharmacokinetics of LEO 39652: A "Dual-Soft" PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetics of **LEO 39652**, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. The performance of **LEO 39652** is primarily compared with LEO 29102, another topical PDE4 inhibitor from the same developer, to provide context for its clinical development and pharmacokinetic profile.

## **Executive Summary**

**LEO 39652** is designed as a "dual-soft" drug, incorporating ester functionalities that are intended to be rapidly metabolized to inactive metabolites in systemic circulation, thereby minimizing side effects.[1] However, clinical and preclinical data indicate that this rapid metabolism may also contribute to lower drug concentrations at the target site in the skin, leading to reduced clinical efficacy compared to other topical PDE4 inhibitors like LEO 29102. This analysis is supported by data from dermal open flow microperfusion (dOFM) and skin biopsy studies.

### Data Presentation: LEO 39652 vs. LEO 29102

The following table summarizes the key pharmacokinetic and pharmacodynamic data for **LEO 39652** and its comparator, LEO 29102.



| Parameter                                                              | LEO 39652                                                                                                                                  | LEO 29102                                                                                   | Reference(s) |
|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|--------------|
| Chemical Name                                                          | Isobutyl 1-[8-Methoxy-<br>5-(1-oxo-3H-<br>isobenzofuran-5-yl)-[2]<br>[3][4]triazolo[1,5-<br>a]pyridin-2-<br>yl]cyclopropanecarbox<br>ylate | 2-{6-[2-(3,5-Dichloro-<br>4-pyridyl)acetyl]-2,3-<br>dimethoxyphenoxy}-<br>N-propylacetamide |              |
| Mechanism of Action                                                    | Phosphodiesterase 4<br>(PDE4) Inhibitor                                                                                                    | Phosphodiesterase 4<br>(PDE4) Inhibitor                                                     |              |
| Indication                                                             | Atopic Dermatitis<br>(Topical)                                                                                                             | Atopic Dermatitis<br>(Topical)                                                              |              |
| Dermal Interstitial Fluid (dISF) Concentration (Barrier-Impaired Skin) | 33 nM                                                                                                                                      | 2100 nM                                                                                     |              |
| Systemic Exposure (Cmax)                                               | Not explicitly found                                                                                                                       | 5.07 ng/mL (at 53%<br>BSA exposure)                                                         | •            |
| Metabolism                                                             | Rapidly degraded by blood and liver to inactive metabolites via hydrolysis of ester functionalities.                                       | More stable; does not contain ester functionalities susceptible to rapid hydrolysis.        |              |
| Apparent Half-life in<br>Human Skin S9<br>Fraction                     | 27 minutes                                                                                                                                 | > 240 minutes                                                                               | -            |
| Target Engagement (cAMP levels)                                        | No evidence of target engagement                                                                                                           | Elevated cAMP levels observed                                                               |              |

BSA: Body Surface Area



## **Experimental Protocols**

The pharmacokinetic data presented were primarily generated using dermal open flow microperfusion (dOFM) and skin punch biopsies.

### **Dermal Open Flow Microperfusion (dOFM)**

This technique allows for the continuous sampling of interstitial fluid from the dermis, providing a measure of the unbound drug concentration at the target site.

#### Methodology:

- Probe Insertion: A sterile, membrane-free dOFM probe is inserted into the dermis of the target skin area.
- Perfusion: A physiological solution (perfusate) is pumped through the probe at a low flow rate.
- Sample Collection: The perfusate equilibrates with the dermal interstitial fluid, and the resulting sample, containing the drug, is collected for analysis.
- Analysis: The concentration of the drug and its metabolites in the collected samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

## **Skin Punch Biopsy**

This method involves the removal of a small, full-thickness skin sample to measure the total drug concentration in the skin.

### Methodology:

- Anesthesia: The target area of the skin is locally anesthetized.
- Biopsy: A circular blade (punch) is used to cut and remove a small, cylindrical piece of skin (typically 3-4 mm in diameter).



- Sample Processing: The biopsy sample is homogenized and extracted to isolate the drug and its metabolites.
- Analysis: The concentration of the drug in the extract is determined using a validated analytical method like LC-MS.

# Mandatory Visualization PDE4 Signaling Pathway in Atopic Dermatitis



Click to download full resolution via product page

Caption: PDE4 inhibition by **LEO 39652** increases cAMP, reducing pro-inflammatory cytokine production.

## **Experimental Workflow for Comparative Pharmacokinetic Analysis**





#### Click to download full resolution via product page

Caption: Workflow for comparing the pharmacokinetics of topical drugs using dOFM and skin biopsies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]



- 3. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4 Inhibitors: Open Flow Microperfusion and Skin Biopsies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4 Inhibitors: Open Flow Microperfusion... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Comparative Pharmacokinetics of LEO 39652: A "Dual-Soft" PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10824691#comparative-analysis-of-leo-39652-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com